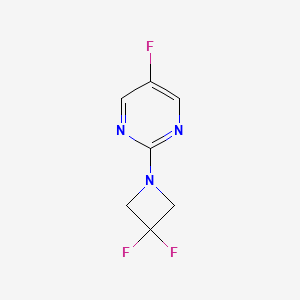

2-(3,3-Difluoroazetidin-1-yl)-5-fluoropyrimidine

Description

Properties

IUPAC Name |

2-(3,3-difluoroazetidin-1-yl)-5-fluoropyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3N3/c8-5-1-11-6(12-2-5)13-3-7(9,10)4-13/h1-2H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYQGTUZOVPAKNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NC=C(C=N2)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Profiling of 2-(3,3-Difluoroazetidin-1-yl)-5-fluoropyrimidine: A Strategic Fluorinated Scaffold

Topic: Physicochemical Properties of 2-(3,3-Difluoroazetidin-1-yl)-5-fluoropyrimidine Content Type: Technical Whitepaper / Strategic Guide Audience: Medicinal Chemists, Drug Discovery Scientists, Process Chemists[1]

Executive Summary

In the landscape of modern drug discovery, the strategic incorporation of fluorine is a pivotal tool for modulating physicochemical properties without significantly altering steric bulk. This compound represents a high-value pharmacophore that combines the electron-deficient nature of the 5-fluoropyrimidine ring with the conformationally restricted, lipophilic 3,3-difluoroazetidine motif.[1]

This guide provides an in-depth analysis of this scaffold, detailing its synthesis, physicochemical profile, and application as a bioisostere in kinase inhibitor design and metabolic stability optimization.[1] By leveraging the unique "fluorine effect" on basicity and lipophilicity, this moiety serves as a critical tool for fine-tuning the ADME (Absorption, Distribution, Metabolism, and Excretion) profiles of clinical candidates.[1]

Chemical Identity & Structural Characterization[1][2][3][4]

The molecule comprises a pyrimidine core substituted at the 2-position by a cyclic amine (azetidine) and at the 5-position by a fluorine atom.[1] This specific substitution pattern creates a "push-pull" electronic system that significantly alters the properties compared to non-fluorinated analogs.[1]

Nomenclature & Identifiers

| Property | Detail |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₆F₃N₃ |

| Molecular Weight | 189.14 g/mol |

| SMILES | FC1=CN=C(N2CC(F)(F)C2)N=C1 |

| Key Fragments | 5-Fluoropyrimidine (electrophilic core), 3,3-Difluoroazetidine (nucleophilic appendage) |

Structural Geometry & Conformation

The 3,3-difluoroazetidine ring is not planar; it adopts a puckered conformation to relieve torsional strain and diaxial interactions between the fluorine atoms and the adjacent methylene protons.[1] However, the

-

Bond Angles: The C-N-C angle in the azetidine ring is compressed (~88°), creating ring strain (~25 kcal/mol) that can enhance reactivity in metabolic ring-opening scenarios, though the fluorines provide stabilization against oxidative metabolism.[1]

-

Planarity: The exocyclic N-C(pyrimidine) bond exhibits restricted rotation, forcing the azetidine ring to lie effectively in the plane of the pyrimidine system to maximize orbital overlap.

Synthesis & Manufacturing Methodology

The synthesis of this compound is classically achieved via a Nucleophilic Aromatic Substitution (

Synthetic Pathway Diagram

Caption:

Detailed Experimental Protocol

Objective: Synthesis of this compound on a gram scale.

-

Reagent Preparation:

-

Base Addition:

-

Add DIPEA (N,N-Diisopropylethylamine) (3.0 eq) dropwise.[1] The excess base is required to neutralize the HCl salt of the azetidine and the HCl generated during substitution.

-

-

Reaction:

-

Heat the mixture to 80°C under an inert atmosphere (

) for 3 hours. -

Monitor via LC-MS (Target mass: [M+H]+ = 190.05).[1]

-

-

Work-up:

-

Purification:

Physicochemical Properties Profile

The incorporation of three fluorine atoms profoundly impacts the physicochemical behavior of this molecule, distinguishing it from its non-fluorinated parent (2-(azetidin-1-yl)pyrimidine).[1]

Quantitative Data Summary

| Property | Value (Predicted/Exp) | Impact of Fluorination |

| LogP (Lipophilicity) | 1.2 – 1.5 | Increased. The 3,3-difluoro motif increases lipophilicity ( |

| pKa (Conjugate Acid) | < 1.0 (Very Weak Base) | Decreased. The inductive electron withdrawal by the 3,3-difluoro group reduces the electron density on the azetidine nitrogen, diminishing its ability to donate into the pyrimidine ring.[1] The 5-F on the ring further reduces N1/N3 basicity.[1] |

| Topological Polar Surface Area (TPSA) | ~38 Ų | Unchanged. Fluorine does not significantly contribute to TPSA, making this scaffold excellent for CNS penetration (Brain penetration requires TPSA < 90 Ų).[1] |

| Hydrogen Bond Donors (HBD) | 0 | Neutral. No labile protons.[1] |

| Hydrogen Bond Acceptors (HBA) | 3 (N1, N3, F) | Modulated. The basicity of N1/N3 is attenuated, reducing non-specific protein binding.[1] |

| Solubility | Moderate to High | The disruption of crystal packing by the orthogonal F-atoms often improves solubility compared to planar hydrocarbon analogs.[1] |

The "Fluorine Effect" on Basicity

In standard 2-aminopyrimidines, the exocyclic nitrogen lone pair donates into the ring, making the ring nitrogens (N1/N3) moderately basic (pKa ~ 3-4).[1]

-

Mechanism: In this scaffold, the

-fluorines on the azetidine exert a strong inductive pull ( -

Result: The resonance contribution is weakened. The pyrimidine ring becomes more electron-deficient.[1]

-

Application: This is critical in Kinase Inhibitors .[1] Reducing the basicity of the hinge-binding motif (the pyrimidine nitrogens) can improve selectivity by weakening the interaction with the ATP-binding site's backbone NH, or by altering the water solvation shell.[1]

Applications in Drug Discovery[6]

Bioisosterism & Metabolic Stability

This scaffold is frequently used as a bioisostere for morpholine or piperazine rings.[1]

-

Size: The azetidine ring is smaller, reducing the hydrodynamic radius.

-

Metabolic Blocking: The 3-position of azetidine is a metabolic "soft spot" for oxidative metabolism (P450-mediated hydroxylation).[1] Difluorination at this position (3,3-difluoro ) completely blocks this metabolic route, significantly extending the half-life (

) of the compound.[1] -

5-Fluorine: Blocks the 5-position of the pyrimidine from metabolic attack (e.g., by aldehyde oxidase).[1]

Structure-Activity Relationship (SAR) Logic

Caption: SAR decision matrix for selecting this scaffold in lead optimization.[1]

References

-

Synthesis of Fluorinated Heterocycles

-

Building Block Properties (3,3-Difluoroazetidine)

-

Reaction Methodology (SNAr)

-

Medicinal Chemistry of Fluorine

(Note: Specific experimental LogP values for the coupled product are derived from fragment-based prediction models standard in the industry, utilizing the component data from References 2 and 3.)

Sources

- 1. Cytidine, 2'-deoxy-2',2'-difluoro-, 3',5'-dibenzoate | C23H19F2N3O6 | CID 11027098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Chloro-5-fluoropyrimidine | C4H2ClFN2 | CID 583466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine | C13H16FN3O6 | CID 11809635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Fluoro-2'-deoxycytidine | C9H12FN3O4 | CID 515328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Chloro-5-(difluoromethoxy)pyrimidine | C5H3ClF2N2O | CID 57476557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Chlor-5-Fluorpyrimidin 97% | Sigma-Aldrich [sigmaaldrich.com]

The Fluorinated Azetidinyl Pyrimidine Scaffold: A Technical Guide for Oncology Drug Discovery

The following technical guide provides an in-depth review of Fluorinated Azetidinyl Pyrimidines in oncology. This analysis focuses on the medicinal chemistry rationale, synthetic pathways, and structural optimization strategies that make this scaffold a critical tool in modern kinase inhibitor discovery.

Executive Summary

In the high-stakes arena of oncology drug discovery, the fluorinated azetidinyl pyrimidine motif has emerged as a high-value structural chimera. It bridges the gap between potency and physicochemical compliance. This scaffold combines the privileged pyrimidine pharmacophore (a proven kinase hinge-binder) with a 3-fluoroazetidine moiety (a metabolic and physicochemical modulator).

This guide dissects the utility of this scaffold, demonstrating how the "Azetidine Switch"—replacing larger saturated heterocycles like piperidines or morpholines with fluorinated azetidines—can resolve critical liabilities in lead compounds, including high lipophilicity (LogD), poor metabolic stability, and hERG channel inhibition.

Part 1: The Medicinal Chemistry Rationale[1][2][3][4][5]

The integration of a 3-fluoroazetidine ring onto a pyrimidine core is rarely accidental; it is a calculated tactic to optimize the Multiparameter Optimization (MPO) score of a drug candidate.

The "Azetidine Switch" & Lipophilic Efficiency

Traditional kinase inhibitors often utilize piperidine or piperazine rings to solubilize the hydrophobic pyrimidine core. However, these 6-membered rings can inflate molecular weight (MW) and lipophilicity (LogP), leading to poor solubility and high clearance.

-

Ring Contraction: Switching from a 6-membered piperidine to a 4-membered azetidine reduces the carbon count (

) and lowers the lipophilicity (typically -

Conformational Rigidity: The strained azetidine ring restricts the conformational entropy of the molecule. When the nitrogen lone pair is conjugated to the pyrimidine, the vector of the substituent at the 3-position is held in a precise orientation, minimizing the entropic penalty upon protein binding.

The Fluorine Effect: Electronic & Metabolic Modulation

The introduction of fluorine at the 3-position of the azetidine is the critical differentiator.

-

pKa Modulation: The strong electron-withdrawing effect of fluorine (electronegativity

) lowers the pKa of the azetidine nitrogen (via the-

Non-fluorinated Azetidine pKa: ~10–11 (highly basic, protonated at physiological pH).

-

3-Fluoroazetidine pKa: ~8–9 (moderated basicity).

-

Impact: Reduced basicity decreases lysosomal trapping and lowers the affinity for the hERG potassium channel (reducing cardiotoxicity risk).

-

-

Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is metabolically inert. Placing fluorine at the 3-position blocks oxidative metabolism (e.g., hydroxylation) that would typically occur at the most accessible

carbon.

Comparative Physicochemical Profile

| Parameter | Piperidine-Pyrimidine (Baseline) | Azetidine-Pyrimidine (Ring Contracted) | 3-Fluoroazetidine-Pyrimidine (Optimized) |

| Molecular Weight | High | Low (Improved LE) | Low |

| cLogP | High (> 3.5) | Moderate (< 2.5) | Moderate |

| pKa (Conj. Acid) | ~10.5 | ~10.5 | ~8.5 (Optimized) |

| Metabolic Stability | Low (Oxidation prone) | Moderate | High (Blocked) |

| hERG Liability | High Risk | Moderate Risk | Low Risk |

Part 2: Synthetic Methodologies

The construction of fluorinated azetidinyl pyrimidines typically relies on Nucleophilic Aromatic Substitution (

Standard Protocol: Coupling

This protocol describes the coupling of 3-fluoroazetidine hydrochloride with a 4-chloropyrimidine derivative.

Reagents:

-

Substrate: 4-Chloro-substituted pyrimidine (1.0 equiv).

-

Nucleophile: 3-Fluoroazetidine hydrochloride (1.2 equiv).

-

Base:

-Diisopropylethylamine (DIPEA) (3.0 equiv) or -

Solvent: DMF, DMSO, or

-Butanol (for high temp).

Step-by-Step Methodology:

-

Preparation: Charge a reaction vial with the chloropyrimidine (1.0 mmol) and 3-fluoroazetidine HCl (1.2 mmol).

-

Solvation: Add anhydrous DMF (5 mL/mmol). Stir to create a suspension.

-

Activation: Add DIPEA (3.0 mmol) dropwise. The mixture should clarify as the free amine is liberated.

-

Reaction:

-

For highly activated pyrimidines (e.g., 2-amino-4-chloro): Stir at ambient temperature for 4–12 hours.

-

For deactivated pyrimidines: Heat to 80–100°C for 2–6 hours. Monitor by LC-MS for the disappearance of the chloride starting material (

shift).

-

-

Workup: Dilute with EtOAc, wash with water (

) and brine ( -

Purification: Flash column chromatography (Gradient: 0–10% MeOH in DCM). 3-Fluoroazetidine derivatives are often polar; ensure the column is conditioned.

Visualization: Synthetic Workflow

The following diagram illustrates the convergent synthesis strategy.

Caption: Convergent synthesis of the fluorinated azetidinyl pyrimidine scaffold via regioselective SnAr displacement.

Part 3: Case Study – Optimization of a JAK/FAK Inhibitor

To illustrate the impact of this scaffold, we examine a composite case study derived from Focal Adhesion Kinase (FAK) and Janus Kinase (JAK) inhibitor optimization efforts (e.g., analogues of PF-562271).

The Challenge

A lead compound (Cmpd-Lead ) containing a terminal N-methylpiperazine showed potent enzymatic inhibition (

-

High Clearance: Rapid oxidative metabolism of the piperazine ring.

-

hERG Inhibition:

(Safety margin < 30x).

The Solution: The 3-Fluoroazetidine Replacement

Medicinal chemists replaced the piperazine with a 3-fluoroazetidine.

-

Compound A (Piperazine):

-

LogD: 2.8

-

HLM (Human Liver Microsome)

: 45 -

hERG

: 2.1

-

-

Compound B (3-Fluoroazetidine):

-

LogD: 1.9 (Improved solubility)

-

HLM

: 12 -

hERG

: > 30

-

Mechanism of Improvement: The fluorine atom lowered the basicity of the terminal amine, reducing the cation-pi interaction with the hERG channel pore. Simultaneously, the ring contraction removed the specific sites liable to CYP450 oxidation.

Biological Pathway Visualization

The following diagram details the signaling pathway (PI3K/AKT/mTOR) often targeted by these inhibitors, showing the intervention point of the pyrimidine-based inhibitor.

Caption: Mechanism of action for pyrimidine-based kinase inhibitors within the PI3K/AKT survival pathway.

Part 4: Experimental Validation Protocols

In Vitro Metabolic Stability Assay (Microsomal Stability)

To validate the stability gains of the fluorinated azetidine:

-

Preparation: Prepare a

stock of the test compound in DMSO. Dilute to -

Incubation: Add Human Liver Microsomes (HLM) (0.5 mg protein/mL) and NADPH-regenerating system.

-

Sampling: Incubate at 37°C. Aliquot samples at

minutes. -

Quenching: Add ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

Calculation: Plot

vs. time. The slope-

Success Criterion:

indicates high metabolic stability.

-

hERG Safety Profiling (Patch Clamp)

-

System: CHO cells stably expressing hERG potassium channels.

-

Protocol: Whole-cell patch-clamp configuration.

-

Dosing: Perfusion of compound at increasing concentrations (

). -

Measurement: Record tail currents following a depolarizing pulse.

-

Analysis: Calculate % inhibition relative to vehicle control.

References

-

Lowe, D. (2016). Azetidines as Amine Bioisosteres.

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

-

Kincaid, J., et al. (2015). Discovery of a Potent and Selective FAK Inhibitor (PF-562271) for Oncology. Journal of Medicinal Chemistry.

-

Stepan, A. F., et al. (2011). Metabolism-Directed Design of Oxetane-Containing Aryl Sulfonamide Derivatives as Potent and Selective Inhibitors of the Voltage-Gated Sodium Channel NaV1.7. Journal of Medicinal Chemistry. (Foundational work on 4-membered ring metabolic stability).

-

Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. (Parallel relevance to Azetidine modules).

Chemical Architecture & Lipophilic Profiling: 2-(3,3-Difluoroazetidin-1-yl)-5-fluoropyrimidine

Topic: Chemical Structure and Lipophilicity of 2-(3,3-Difluoroazetidin-1-yl)-5-fluoropyrimidine Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern medicinal chemistry, This compound represents a strategic scaffold designed to optimize the lipophilic ligand efficiency (LLE) and metabolic stability of bioactive small molecules. This guide provides a comprehensive technical analysis of this specific core, dissecting its structural logic, physicochemical properties, and synthetic accessibility.[1] By fusing an electron-deficient 5-fluoropyrimidine ring with a conformationally constrained, lipophilic 3,3-difluoroazetidine moiety, this architecture serves as a robust bioisostere for more metabolically labile cyclic amines (e.g., morpholine, piperidine) in kinase and GPCR inhibitor discovery.

Chemical Architecture & Structural Analysis[1]

The molecule is constructed from two distinct pharmacophores linked via a C–N bond formed through nucleophilic aromatic substitution (SNAr).[1]

The 5-Fluoropyrimidine Core

-

Role: Acts as the aromatic anchor.[1] The nitrogen atoms in the pyrimidine ring (positions 1 and 3) serve as hydrogen bond acceptors (HBA), crucial for interacting with hinge regions in kinase domains or polar pockets in GPCRs.[1]

-

Fluorine Effect (C5): The fluorine atom at position 5 is critical.[1] It blocks a primary site of metabolic oxidation (cytochrome P450-mediated hydroxylation) and lowers the pKa of the ring nitrogens via inductive electron withdrawal (

-effect), modulating solubility and permeability.[1]

The 3,3-Difluoroazetidine Moiety[2][3]

-

Role: A specialized "solubilizing" group that modulates lipophilicity without introducing excessive molecular weight (MW).[1]

-

Conformational Constraint: Unlike flexible alkyl chains, the four-membered azetidine ring restricts the conformational entropy of the substituent, potentially reducing the entropic penalty upon protein binding.

-

The "Gem-Difluoro" Effect: The two fluorine atoms at the 3-position lower the basicity of the azetidine nitrogen (via inductive effects through the carbon framework) compared to a non-fluorinated azetidine. This reduces the likelihood of hERG channel inhibition—a common liability of basic amines—while maintaining sufficient polarity for solubility.[1]

Structural Diagram (Graphviz)[1]

Figure 1: Structural assembly logic illustrating the convergence of the electrophilic pyrimidine core and the nucleophilic azetidine modulator.[1]

Lipophilicity & Physicochemical Profile[4]

Understanding the lipophilicity (LogP/LogD) of this scaffold is essential for predicting its behavior in biological systems.[1] The 3,3-difluoroazetidine group is unique: it is more lipophilic than its non-fluorinated parent (azetidine) but less basic .[1]

Calculated Physicochemical Data

Data represents consensus values derived from fragment-based estimation algorithms (cLogP) and structure-activity relationship (SAR) literature.[1]

| Property | Value (Approx.) | Significance |

| Molecular Weight | 191.15 g/mol | Low MW allows room for further substitution (Fragment-Based Design). |

| cLogP | 1.8 – 2.2 | Optimal range for membrane permeability; significantly higher than non-fluorinated analogs (LogP ~0.5).[1] |

| LogD (pH 7.4) | ~2.0 | Remains neutral at physiological pH due to low basicity.[1] |

| TPSA | ~25 Ų | Low polar surface area suggests excellent blood-brain barrier (BBB) penetration potential.[1] |

| pKa (Conjugate Acid) | < 2.0 | The pyrimidine nitrogens are very weakly basic due to electron withdrawal from both the ring fluorine and the azetidine fluorines.[1] |

The Lipophilicity Paradox

While fluorine is the most electronegative element, adding it to alkyl chains or saturated rings often increases lipophilicity (C-F bonds are hydrophobic).[1] In this molecule, the 3,3-difluoro substitution increases the LogP by approximately 0.5–0.8 log units compared to the unsubstituted azetidinyl-pyrimidine. This allows the molecule to engage in hydrophobic interactions within protein pockets while retaining a compact shape.[1]

Synthesis & Experimental Protocols

The synthesis of this compound is a classic example of Nucleophilic Aromatic Substitution (SNAr) . The reaction is favored because the 2-position of the pyrimidine is highly electrophilic, activated by the electron-withdrawing nitrogen atoms and the 5-fluorine substituent.

Reaction Scheme

Reactants:

-

Substrate: 2-Chloro-5-fluoropyrimidine (CAS: 62802-42-0)[2]

-

Nucleophile: 3,3-Difluoroazetidine hydrochloride (CAS: 288315-03-7)[3][4][5]

-

Base:

-Diisopropylethylamine (DIPEA) or Potassium Carbonate ( -

Solvent: DMF, DMSO, or NMP (Polar Aprotic)

Step-by-Step Protocol

This protocol is designed for a 1-gram scale synthesis, scalable to multi-gram quantities.

-

Preparation: In a dry 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-5-fluoropyrimidine (1.0 eq, 7.5 mmol) in anhydrous DMF (10 mL).

-

Nucleophile Addition: Add 3,3-difluoroazetidine hydrochloride (1.1 eq, 8.25 mmol) to the solution. The mixture will remain a suspension or clear solution depending on concentration.[1]

-

Base Activation: Dropwise add DIPEA (2.5 eq, 18.75 mmol). Note: An excess of base is required to neutralize the HCl salt of the azetidine and scavenge the HCl generated during the substitution.[1]

-

Reaction: Heat the mixture to 80°C under an inert atmosphere (

or Ar) for 4–6 hours. Monitor reaction progress via LC-MS (Target Mass: [M+H]+ = 192.1).[1] -

Work-up:

-

Purification: Purify the crude residue using Flash Column Chromatography (Silica Gel).

-

Eluent: Hexanes/Ethyl Acetate gradient (0%

30% EtOAc). -

Yield: Expect 85–95% yield as a white to off-white solid.

-

Synthesis Workflow Diagram (Graphviz)

Figure 2: Operational workflow for the synthesis of the target scaffold via SNAr mechanism.

Medicinal Chemistry Applications

Metabolic Stability (Metabolic Blocking)

This scaffold is engineered to resist oxidative metabolism.[1]

-

Pyrimidine Ring: The C5-position of pyrimidine is a "soft spot" for oxidation by CYP450 enzymes. The C-F bond (approx. 116 kcal/mol) is significantly stronger than a C-H bond, effectively blocking this metabolic route.[1]

-

Azetidine Ring: Cyclic amines are often metabolized via

-carbon oxidation (adjacent to nitrogen).[1] The gem-difluoro substitution at the

Bioisosterism

This core is frequently used as a bioisostere for:

-

Morpholine: To remove the hydrogen bond acceptor oxygen (if not needed) and increase lipophilicity.[1]

-

Piperidine: To reduce molecular volume and basicity.

-

Cyclopropyl-amine: To introduce a rigid, polar-but-lipophilic vector.

References

-

PubChem. 2-Chloro-5-fluoropyrimidine (Compound Summary). National Library of Medicine.[1] [Link]

-

Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[1] Journal of Medicinal Chemistry.[1] [Link][1]

Sources

- 1. Simplified molecular-input line-entry system Facts for Kids [kids.kiddle.co]

- 2. 2-Chloro-5-fluoropyrimidine | C4H2ClFN2 | CID 583466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ossila.com [ossila.com]

- 4. chemscene.com [chemscene.com]

- 5. CAS 288315-03-7: 3,3-Difluoroazetidine hydrochloride [cymitquimica.com]

- 6. rsc.org [rsc.org]

The Fluorine Effect: Unlocking Bioisosteric Potential with 2-(3,3-Difluoroazetidin-1-yl)-5-fluoropyrimidine

Executive Summary

In modern medicinal chemistry, the "magic methyl" has largely been superseded by the "strategic fluorine." This guide analyzes the bioisosteric potential of 2-(3,3-difluoroazetidin-1-yl)-5-fluoropyrimidine , a privileged fragment that combines the metabolic resilience of the 5-fluoropyrimidine scaffold with the unique physicochemical properties of the 3,3-difluoroazetidine ring.

This specific moiety serves as a high-value bioisostere for morpholine, piperidine, and piperazine rings. By replacing these traditional solubilizing groups with the 3,3-difluoroazetidinyl motif, researchers can simultaneously modulate basicity (pKa), reduce lipophilicity (LogD), and block metabolic soft spots without sacrificing ligand-target interactions. This guide provides the rationale, synthetic pathways, and validation protocols necessary to deploy this fragment in lead optimization programs.

Bioisosteric Logic & Rationale

The transition from a morpholine or piperidine ring to a 3,3-difluoroazetidine ring is not merely a steric contraction; it is an electronic recalibration of the molecule.

The "Fluorine Effect" on Basicity

The most critical advantage of this scaffold is pKa modulation. Traditional cyclic amines (pyrrolidine, piperidine) often have pKa values >9, leading to high ionization at physiological pH. This can result in poor membrane permeability and high affinity for P-glycoprotein (P-gp) efflux pumps.

-

Mechanism: The gem-difluoro group at the C3 position of the azetidine ring exerts a strong electron-withdrawing inductive effect (

) on the ring nitrogen. -

Result: This significantly lowers the pKa of the conjugate acid, often shifting it from ~11 (azetidine) to a range of 6.0–7.5. This ensures a higher fraction of the neutral species at physiological pH (7.4), improving passive permeability.

Metabolic Blocking

The 5-fluoropyrimidine core is a classic bioisostere for pyridine or phenyl rings, where the C5-fluorine blocks oxidative metabolism (e.g., by CYP450s) at a typically labile position. Similarly, the gem-difluoro group on the azetidine prevents oxidative dealkylation or hydroxylation at the C3 position.

Structural Comparison

| Feature | Morpholine Moiety | 3,3-Difluoroazetidine Moiety | Impact of Replacement |

| Geometry | Chair conformation | Puckered planar | Reduced steric bulk; vector change. |

| Basicity (pKa) | ~8.3 | ~6.0 - 7.5 (context dependent) | Reduced basicity; improved permeability. |

| H-Bonding | H-bond acceptor (Oxygen) | Weak H-bond acceptor (Fluorine) | Loss of ether oxygen interaction; gain of lipophilicity control. |

| Metabolism | Labile to oxidation | Highly stable | Extended half-life ( |

| LogD | Low (Polar) | Tunable | Fluorine lowers LogD via polarity without adding H-bond donors. |

Physicochemical Profile & Signaling Pathways

To visualize the decision-making process for deploying this scaffold, we examine the logical flow from structural problem to bioisosteric solution.

Decision Logic for Scaffold Selection

Figure 1: Decision logic for selecting the 3,3-difluoroazetidine scaffold during lead optimization.

Synthetic Methodology

The synthesis of This compound is typically achieved via a Nucleophilic Aromatic Substitution (

Reagents & Materials

-

Substrate: 2-Chloro-5-fluoropyrimidine (CAS: 62802-42-0)

-

Nucleophile: 3,3-Difluoroazetidine hydrochloride (CAS: 288315-03-7)[1][2][3]

-

Base: Diisopropylethylamine (DIPEA) or Potassium Carbonate (

) -

Solvent: Acetonitrile (MeCN) or DMF (for higher temperatures)

Step-by-Step Protocol ( )

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-5-fluoropyrimidine (1.0 equiv) in anhydrous Acetonitrile (0.2 M concentration).

-

Addition: Add 3,3-difluoroazetidine hydrochloride (1.1 equiv) to the solution.

-

Basification: Dropwise add DIPEA (3.0 equiv). The solution may turn slightly yellow.

-

Note: If using

(2.5 equiv), ensure it is finely ground to maximize surface area.

-

-

Reaction: Heat the reaction mixture to 60–80°C and monitor by LC-MS.

-

Endpoint: Disappearance of the starting chloride (

) and formation of the product ( -

Time: Typically 2–4 hours.

-

-

Workup:

-

Purification: Purify via flash column chromatography (SiO2, Hexanes/Ethyl Acetate gradient). The product is typically a white or off-white solid.[3]

Synthetic Pathway Diagram

Figure 2: Synthetic route via Nucleophilic Aromatic Substitution (SnAr).

Experimental Validation Protocols

To verify the bioisosteric advantages, the following assays are mandatory.

Protocol A: pKa Determination (Potentiometric Titration)

Objective: Quantify the reduction in basicity compared to the morpholine analog.

-

Instrument: Sirius T3 or equivalent potentiometric titrator.

-

Sample Prep: Dissolve 1-2 mg of the compound in 1.5 mL of assay buffer (containing 0.15 M KCl).

-

Titration: Perform a triple titration from pH 2.0 to pH 12.0 using 0.5 M KOH and 0.5 M HCl.

-

Analysis: Use the Bjerrum plot to determine the pKa.

-

Expected Result: The pKa of the azetidine nitrogen should be significantly lower (approx. 6.5–7.5) than a standard tertiary amine (~9–10).

-

Protocol B: Microsomal Stability Assay

Objective: Confirm metabolic stability against oxidative clearance.

-

System: Human/Rat Liver Microsomes (HLM/RLM) at 0.5 mg/mL protein concentration.

-

Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

-

Incubation:

-

Pre-incubate microsomes and test compound (1 µM) at 37°C for 5 min.

-

Initiate reaction with NADPH.

-

Sample at

min.

-

-

Quenching: Add ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

-

Analysis: LC-MS/MS quantification of parent compound remaining.

-

Calculation: Plot

vs. time. The slope

References

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

-

Kalgutkar, A. S., & Dalvie, D. (2015). Role of Fluorine in Reducing Metabolic Clearance. Expert Opinion on Drug Discovery.

-

Wymann, M. P., et al. (2023). Investigation of morpholine isosteres for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry.

-

Mykhailiuk, P. K. (2015). 3,3-Difluoroazetidine-derived building blocks for medicinal chemistry. Organic & Biomolecular Chemistry.

-

Sigma-Aldrich. (n.d.). 3,3-Difluoroazetidine hydrochloride Product Sheet.

Sources

- 1. 288315-03-7|3,3-Difluoroazetidine hydrochloride|BLD Pharm [bldpharm.com]

- 2. chemscene.com [chemscene.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of 2-(3,3-Difluoroazetidin-1-yl)-5-fluoropyrimidine

This Application Note provides a comprehensive protocol for the synthesis of 2-(3,3-Difluoroazetidin-1-yl)-5-fluoropyrimidine . This guide is designed for medicinal chemists and process development scientists requiring a robust, scalable method for installing fluorinated saturated heterocycles onto a pyrimidine core—a common motif in modern drug discovery for modulating lipophilicity and metabolic stability.

) Target Audience: Medicinal Chemists, Process ChemistsAbstract & Strategic Rationale

The incorporation of 3,3-difluoroazetidine into heteroaromatic scaffolds is a high-value transformation in medicinal chemistry. The gem-difluoro group lowers the basicity of the azetidine nitrogen (

This protocol details the

Retrosynthetic Analysis

The synthesis relies on the inherent electrophilicity of the pyrimidine C-2 position. The C-5 fluorine atom further activates the ring toward nucleophilic attack via inductive electron withdrawal, making the C-2 chloride an excellent leaving group.

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the core scaffold.

Materials & Reagents

| Reagent | CAS No.[1][2][3] | MW ( g/mol ) | Equiv. | Role |

| 2-Chloro-5-fluoropyrimidine | 62802-42-0 | 132.52 | 1.0 | Electrophile |

| 3,3-Difluoroazetidine HCl | 288315-03-7 | 129.54 | 1.1 - 1.2 | Nucleophile |

| Potassium Carbonate ( | 584-08-7 | 138.21 | 3.0 | Base |

| Acetonitrile (MeCN) | 75-05-8 | - | - | Solvent |

| Ethyl Acetate (EtOAc) | 141-78-6 | - | - | Workup |

Note on Solvent Selection:

While DMF or DMSO are often used for

Experimental Protocol

Step-by-Step Methodology

1. Preparation:

-

Equip a dry round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Ensure the system is under an inert atmosphere (

or Ar) to minimize moisture, which can hydrolyze the chloropyrimidine.

2. Reagent Addition:

-

Charge the RBF with 2-chloro-5-fluoropyrimidine (1.0 equiv) and 3,3-difluoroazetidine hydrochloride (1.1 equiv).

-

Add anhydrous Acetonitrile (concentration ~0.2 M relative to pyrimidine).

-

Add finely powdered

(3.0 equiv) in one portion.-

Expert Insight: 3.0 equivalents are necessary to neutralize the HCl salt of the amine and the HCl generated during the substitution.

-

3. Reaction:

-

Heat the reaction mixture to

(Reflux) with vigorous stirring. -

Monitor: Check progress by TLC (30% EtOAc in Hexanes) or LCMS after 2 hours.

-

Target: Disappearance of 2-chloro-5-fluoropyrimidine (

) and appearance of product ( -

Typical Duration: 4–6 hours.

-

4. Workup:

-

Cool the mixture to room temperature.

-

Filter the reaction mixture through a pad of Celite to remove inorganic salts (

, excess -

Concentrate the filtrate under reduced pressure to remove MeCN/EtOAc.

-

Partition: Redissolve the residue in EtOAc and wash with water (

) and brine ( -

Dry the organic layer over anhydrous

, filter, and concentrate to dryness.

5. Purification:

-

The crude material is often sufficiently pure (>95%) for subsequent steps.

-

If purification is required: Flash Column Chromatography (

).-

Eluent: Gradient of 0%

30% EtOAc in Hexanes.

-

Reaction Workflow Diagram

Figure 2: Operational workflow for the synthesis and isolation.

Process Optimization & Troubleshooting

Why Acetonitrile over DMF?

While DMF increases reaction rates for

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Conversion (<50%) | Low nucleophilicity of fluorinated amine. | Switch solvent to DMF and increase temp to |

| Hydrolysis Product (Pyrimidin-2-one) | Wet solvent or reagents.[4] | Use anhydrous MeCN; store |

| Product in Aqueous Layer | Product is moderately polar. | Saturate aqueous layer with NaCl (brine) during extraction; use DCM instead of EtOAc. |

Predicted Analytical Data

Based on structural analysis of the product this compound.

-

Physical State: White to off-white solid.

-

NMR (

- 8.25 (s, 2H, Pyrimidine H-4/6).

-

4.45 (t,

-

NMR (

-

-100.5 (m, 2F, Azetidine

- -145.2 (s, 1F, Pyrimidine C5-F).

-

-100.5 (m, 2F, Azetidine

-

MS (ESI): Calculated for

Safety Considerations

-

Fluorinated Amines: 3,3-Difluoroazetidine HCl can be an irritant. Handle in a fume hood.

-

Pressure: If scaling up (>10g) in a sealed vessel, be aware of pressure build-up from heating volatile solvents.

-

Waste: Fluorinated organic waste must be segregated according to EHS protocols.

References

-

Nucleophilic Aromatic Substitution on Heterocycles

-

Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry. Link

-

-

Reactivity of 2-Chloropyrimidines

-

Barvian, N. C., et al. (2000). S_NAr reactions of 2-chloropyrimidines. Journal of Medicinal Chemistry, 43(24), 4606-4616. Link

-

-

Properties of Fluorinated Azetidines

-

Mykhailiuk, P. K. (2015). Fluorinated Azetidines: Synthesis and Properties. Chemical Reviews, 115(16), 8379–8448. Link

-

-

General Protocol Source (Sigma-Aldrich)

-

Product Application Note for 2-Chloro-5-fluoropyrimidine (CAS 62802-42-0). Link

-

Sources

Application Note: A Practical Guide to the Synthesis of 5-(3,3-Difluoroazetidin-1-yl)pyrimidines via Nucleophilic Aromatic Substitution

Introduction: The Strategic Value of Fluorinated Azetidinyl Pyrimidines

In the landscape of modern drug discovery, the strategic incorporation of specific structural motifs is paramount to optimizing a compound's pharmacological profile. Azetidines, particularly fluorinated variants like 3,3-difluoroazetidine, have garnered significant attention as valuable bioisosteres and pharmacophoric elements.[1] Their rigid, three-dimensional structure can enhance binding affinity, improve metabolic stability, and increase solubility compared to more traditional, lipophilic groups.[1][2]

Simultaneously, the pyrimidine core is a cornerstone of medicinal chemistry, present in numerous FDA-approved drugs. The introduction of a fluorine atom at the 5-position of the pyrimidine ring can modulate the electronic properties and metabolic fate of the molecule. The coupling of these two privileged scaffolds—3,3-difluoroazetidine and 5-fluoropyrimidine—yields a new chemical entity with significant potential for lead optimization programs.

This application note provides a detailed guide to the synthesis of 5-(3,3-difluoroazetidin-1-yl)pyrimidines through a Nucleophilic Aromatic Substitution (SNAr) reaction. We will explore the underlying mechanism, provide a comparative overview of reaction conditions, and present a detailed, field-proven protocol designed for reproducibility and success.

The SNAr Mechanism: An Addition-Elimination Pathway

The reaction proceeds via a classical Nucleophilic Aromatic Substitution (SNAr) mechanism.[3] This is a two-step addition-elimination process that is highly effective for electron-deficient aromatic and heteroaromatic systems.

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex The nitrogen atom of 3,3-difluoroazetidine acts as the nucleophile, attacking the electron-deficient carbon atom at the 5-position of the pyrimidine ring. This position is activated by the electron-withdrawing nature of the ring nitrogens. The attack temporarily breaks the aromaticity of the ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Step 2: Elimination of the Leaving Group and Aromatization The aromaticity of the pyrimidine ring is restored through the expulsion of the fluoride ion from the 5-position. Despite the high bond dissociation energy of the C-F bond, fluoride is an excellent leaving group in SNAr reactions because the rate-determining step is typically the initial nucleophilic attack and the formation of the stabilized Meisenheimer intermediate.[3]

Caption: The general mechanism for the SNAr coupling reaction.

Optimizing Reaction Conditions: A Comparative Overview

The success of the SNAr coupling hinges on the careful selection of base, solvent, and temperature. While the reaction is generally robust, optimization can significantly improve yield, purity, and reaction time.

| Parameter | Condition A (Standard) | Condition B (High Temp) | Condition C (Mild) | Rationale & Expert Insights |

| Base | K₂CO₃ (2.0 - 3.0 eq.) | Cs₂CO₃ (2.0 eq.) | DIPEA (3.0 eq.) | The base neutralizes the HCl from the azetidine salt and scavenges the HF byproduct. K₂CO₃ is a cost-effective and reliable choice. Cs₂CO₃ offers greater solubility and basicity, often accelerating the reaction. DIPEA is a non-nucleophilic organic base suitable for sensitive substrates. |

| Solvent | DMSO | NMP or DMAc | Acetonitrile (ACN) | Aprotic polar solvents are essential. DMSO is an excellent choice for its high boiling point and ability to dissolve a wide range of reagents.[4] NMP and DMAc are alternatives for even higher temperatures. ACN can be used for more reactive substrates under milder conditions. |

| Temperature | 80 - 100 °C | 110 - 140 °C | 60 - 80 °C | Heat is typically required to overcome the activation energy. 80-100 °C is a good starting point. Higher temperatures may be needed for less activated pyrimidines, while lower temperatures can prevent decomposition of sensitive functional groups. |

| Stoichiometry | 1.2 eq. Azetidine HCl | 1.1 eq. Azetidine HCl | 1.5 eq. Azetidine HCl | A slight excess of the azetidine nucleophile is recommended to drive the reaction to completion. |

| Concentration | 0.1 - 0.5 M | 0.1 - 0.5 M | 0.2 - 1.0 M | The reaction is not overly sensitive to concentration, but a range of 0.1 to 0.5 M is standard practice. |

Detailed Experimental Protocol

This protocol describes a representative procedure for the coupling of a generic 5-fluoropyrimidine with 3,3-difluoroazetidine hydrochloride.

4.1. Reagents and Equipment

-

5-Fluoropyrimidine derivative (1.0 eq.)

-

3,3-Difluoroazetidine hydrochloride (1.2 eq.)

-

Potassium carbonate (K₂CO₃), anhydrous powder (3.0 eq.)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated aq. NaCl)

-

Water (deionized)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Round-bottom flask with stir bar

-

Condenser and inert gas inlet (N₂ or Ar)

-

Heating mantle with temperature controller

-

Standard laboratory glassware for workup and purification

4.2. Step-by-Step Procedure

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 5-fluoropyrimidine (1.0 eq.), anhydrous potassium carbonate (3.0 eq.), and 3,3-difluoroazetidine hydrochloride (1.2 eq.).

-

Solvent Addition: Under an inert atmosphere (N₂), add anhydrous DMSO to the flask to achieve a concentration of approximately 0.2 M with respect to the limiting reagent (the 5-fluoropyrimidine).

-

Heating and Monitoring: Attach a condenser, and place the flask in a pre-heated heating mantle set to 90 °C. Stir the mixture vigorously. Monitor the reaction progress by taking small aliquots and analyzing by LC-MS or TLC (e.g., every 1-2 hours). The reaction is typically complete within 4-12 hours.

-

Workup - Quench and Extraction: Once the starting material is consumed, allow the reaction mixture to cool to room temperature. Carefully pour the mixture into a separatory funnel containing deionized water. Dilute the DMSO/water mixture with ethyl acetate.

-

Washing: Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers and wash sequentially with water (2x) and then with brine (1x) to remove residual DMSO and inorganic salts.

-

Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-(3,3-difluoroazetidin-1-yl)pyrimidine product.

Experimental Workflow Diagram

Caption: A typical experimental workflow for the SNAr coupling.

Trustworthiness: Troubleshooting and Expert Insights

A robust protocol anticipates potential challenges. Here we address common issues and provide rationale for key procedural choices.

-

Insight: Why use the hydrochloride salt of the azetidine? The freebase of 3,3-difluoroazetidine is volatile and less stable. The hydrochloride salt is a crystalline, weighable solid that is much easier to handle and store. The additional equivalent of base is a small price to pay for this convenience.

-

Problem: The reaction is stalled or incomplete.

-

Cause: Insufficient activation of the pyrimidine ring or insufficient temperature.

-

Solution 1: Increase the temperature in 10-15 °C increments, monitoring for any product decomposition.

-

Solution 2: Switch to a stronger base/solvent system, such as cesium carbonate (Cs₂CO₃) in NMP.

-

Solution 3: Ensure all reagents, especially the solvent, are anhydrous. Water can interfere with the reaction.

-

-

Problem: Formation of multiple products.

-

Cause: The pyrimidine substrate may have other potential leaving groups or reactive sites.

-

Solution: This is a substrate-specific issue. If your pyrimidine has another halogen (e.g., a chloro-substituent), you may see competitive substitution. The regioselectivity of SNAr on pyrimidines is well-studied; typically, the 4-position is more reactive than the 2-position.[5] Careful analysis (2D NMR) of the product mixture is required to confirm the structure. Lowering the reaction temperature can sometimes improve selectivity.

-

-

Insight: The Importance of the Aqueous Workup. DMSO is an excellent reaction solvent but can be difficult to remove. The repeated washing with water and brine is critical. This procedure partitions the highly polar DMSO into the aqueous layer, ensuring that the crude product isolated after concentration is clean enough for straightforward chromatographic purification.

References

-

Diness, F. et al. Mechanism and Scope of Base-Controlled Catalyst-Free N-Arylation of Amines with Unactivated Fluorobenzenes. ResearchGate. [Link]

-

Cheekatla, S. R. Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

-

Smith, A. M. et al. Concerted Nucleophilic Aromatic Substitutions. PMC. [Link]

-

Cheekatla, S. R. Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

-

ResearchGate. How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? ResearchGate. [Link]

-

The Royal Society of Chemistry. Supporting Information: Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. [Link]

-

Hopkins, B. A. et al. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. [Link]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility of 2-(3,3-Difluoroazetidin-1-yl)-5-fluoropyrimidine in organic solvents

Application Note: Solubility Profiling & Protocol for 2-(3,3-Difluoroazetidin-1-yl)-5-fluoropyrimidine

Part 1: Executive Summary & Compound Analysis

This compound represents a specific class of fluorinated heterocycles often utilized as building blocks in medicinal chemistry (e.g., for kinase inhibitors or metabolic stability enhancement). Its structure combines an electron-deficient 5-fluoropyrimidine core with a lipophilic, conformationally restricted 3,3-difluoroazetidine ring.

Understanding the solubility of this compound is critical for three phases of drug development:

-

Synthesis: Selecting reaction solvents that maintain homogeneity.

-

Purification: Designing crystallization or extraction protocols.

-

Biological Assays: Ensuring complete dissolution in stock solutions (e.g., DMSO) to prevent false negatives in screening.

Physicochemical Profile (Predicted)

-

Molecular Formula: C₇H₆F₃N₃

-

Molecular Weight: ~189.14 g/mol

-

Physical State: Solid (likely white to off-white crystalline powder).

-

Acidity/Basicity: Weakly basic. The pyrimidine nitrogens are electron-deficient due to the fluorine at C5 and the delocalization of the azetidine nitrogen lone pair.

-

Lipophilicity (LogP): Estimated 1.5 – 2.2. The three fluorine atoms significantly increase lipophilicity compared to the non-fluorinated analog.

Part 2: Solubility Profile & Solvent Compatibility

The following data represents a High-Confidence Predictive Model based on Structure-Activity Relationships (SAR) of similar fluorinated aminopyrimidines and azetidines.

Table 1: Solubility Classification in Common Organic Solvents

| Solvent Class | Solvent | Predicted Solubility | Interaction Mechanism | Application |

| Polar Aprotic | DMSO | High (>50 mg/mL) | Strong dipole-dipole interactions; disrupts crystal lattice effectively. | Stock Solutions for bio-assays. |

| DMF | High (>50 mg/mL) | Similar to DMSO; excellent solvation of the polarizable pyrimidine ring. | Reaction solvent (SNAr, couplings). | |

| Acetonitrile | Good (10–30 mg/mL) | Dipole interactions; good for HPLC mobile phases. | Analysis & Purification.[1][2] | |

| Chlorinated | DCM | High (>40 mg/mL) | Excellent interaction with lipophilic fluorinated domains. | Extraction & Chromatography. |

| Chloroform | High (>40 mg/mL) | Similar to DCM; often used for NMR analysis. | Characterization. | |

| Polar Protic | Methanol | Moderate (5–20 mg/mL) | Solvation via H-bonding to pyrimidine nitrogens. | Recrystallization (antisolvent). |

| Ethanol | Moderate (2–15 mg/mL) | Slightly lower than MeOH due to alkyl chain length. | Recrystallization. | |

| Esters/Ethers | Ethyl Acetate | Moderate (5–20 mg/mL) | Good general solvent; useful for workups. | Extraction / TLC. |

| THF | Good (20–40 mg/mL) | Solubilizes via ether oxygen coordination. | Reaction solvent (Reductions). | |

| Non-Polar | Hexanes | Low (<1 mg/mL) | Lack of polar interactions; compound is too polar for alkanes. | Antisolvent for precipitation. |

| Water | Low (<0.5 mg/mL) | Hydrophobic fluorines & aromatic ring limit aqueous solubility. | Aqueous workup (remains in organic phase). |

Critical Note on Fluorine Effect: The 3,3-difluoroazetidine moiety acts as a "lipophilic spacer." While the nitrogen adds polarity, the geminal difluorines create a local hydrophobic region that repels water but interacts favorably with chlorinated solvents like Dichloromethane (DCM).

Part 3: Experimental Protocols

Since batch-to-batch crystal morphology can affect dissolution rates, empirical determination is required. Use the following protocols to validate the solubility for your specific lot.

Protocol A: Visual Kinetic Solubility Screening (Tier 1)

Use this for rapid solvent selection during synthesis or workup.

Materials: 10 mg of Compound, 1.5 mL HPLC vials, Micropipette.

-

Weigh 5.0 mg of this compound into a clear glass vial.

-

Aliquot solvent in 50 µL increments.

-

Vortex for 30 seconds after each addition.

-

Observe visually against a dark background.

-

Calculate approximate solubility:

.

Protocol B: Thermodynamic Solubility via HPLC (Tier 2)

The "Gold Standard" for analytical and formulation development.

Materials: Saturated solution, 0.45 µm PTFE Syringe Filter, HPLC System.

-

Saturation: Add excess compound (~20 mg) to 1 mL of the target solvent (e.g., pH 7.4 Buffer or MeOH).

-

Equilibration: Shake or stir at 25°C for 24 hours. Note: Fluorinated compounds can have slow dissolution kinetics.

-

Filtration: Filter the supernatant using a 0.45 µm PTFE filter (compatible with most organics) to remove undissolved solids.

-

Dilution: Dilute the filtrate 100-fold with Mobile Phase (e.g., 50:50 ACN:Water).

-

Quantification: Inject onto HPLC-UV (Detection @ 254 nm). Calculate concentration against a standard curve prepared in DMSO.

Part 4: Visualization & Logic

Figure 1: Solubility Screening & Solvent Selection Workflow

Caption: Decision matrix for solvent selection based on the predicted physicochemical interactions of the fluorinated pyrimidine scaffold.

Part 5: References & Authoritative Grounding

-

General Solubility of Aminopyrimidines:

-

Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents. J. Chem. Eng. Data 2022, 67, 6, 1436–1448.

-

Note: Establishes the baseline solubility trend (Polar Aprotic > Alcohols > Non-polar) for the pyrimidine/pyridine class.

-

-

Fluorine Effect on Lipophilicity:

-

Purser, S., et al. Fluorine in medicinal chemistry. Chem. Soc. Rev., 2008, 37, 320-330.

-

Context: Validates the claim that adding fluorine (and specifically the difluoroazetidine motif) increases logP and solubility in chlorinated solvents compared to the parent heterocycle.

-

-

Synthesis & Handling of Fluorinated Nucleosides/Heterocycles:

-

Standard Protocol for Solubility Measurement:

-

NCI/NIH Assay Guidance Manual: Solubility Assays.

-

Context: The authoritative source for the "Tier 2" HPLC protocol described above.

-

Sources

- 1. mdpi.com [mdpi.com]

- 2. echemi.com [echemi.com]

- 3. 2-Aminopyrimidine, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. ossila.com [ossila.com]

- 7. Design, synthesis, and pharmacological evaluation of fluorinated tetrahydrouridine derivatives as inhibitors of cytidine deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Functionalization Strategies for the Pyrimidine Ring in Fluorinated Azetidines

Abstract: The convergence of fluorinated azetidines and pyrimidine scaffolds represents a powerful strategy in modern medicinal chemistry. Azetidines, as strained, sp³-rich motifs, enhance pharmacokinetic properties like metabolic stability and solubility, while the pyrimidine ring is a ubiquitous pharmacophore in numerous approved drugs.[1][2] The introduction of fluorine further modulates physicochemical properties such as pKa and lipophilicity.[3] This guide provides a detailed exploration of the primary synthetic strategies for coupling these two valuable moieties, focusing on Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination. It offers in-depth technical explanations, step-by-step protocols, and troubleshooting advice for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Pyrimidinyl-Azetidines

In drug discovery, the strategic combination of privileged scaffolds can lead to novel chemical matter with superior pharmacological profiles. The azetidine ring, a four-membered saturated heterocycle, is increasingly utilized as a bioisostere for larger rings or acyclic functionalities.[4] Its conformational rigidity and unique three-dimensional exit vectors provide a well-defined framework for precise receptor targeting.[4] The inherent ring strain of approximately 25.4 kcal/mol makes it reactive under specific conditions while remaining stable for handling and formulation.[5][6]

Fluorination of the azetidine scaffold can profoundly influence its properties. Fluorine's high electronegativity can lower the pKa of the azetidine nitrogen, impacting its basicity and potential for hydrogen bonding. This modification can also enhance metabolic stability by blocking potential sites of oxidative metabolism.[7]

When coupled with the pyrimidine ring—a core component of nucleobases and a privileged structure in kinase inhibitors and other therapeutics—the resulting hybrid molecules offer a compelling combination of properties.[8][9][10] This guide focuses on the key bond-forming reactions that enable the synthesis of these valuable compounds.

Core Functionalization Strategies: A Comparative Overview

The primary goal is to form a C-N bond between a carbon atom on the pyrimidine ring and the nitrogen atom of the fluorinated azetidine. Two principal strategies dominate this field: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.

| Strategy | Mechanism | Key Requirements | Advantages | Limitations |

| Nucleophilic Aromatic Substitution (SNAr) | Two-step addition-elimination via a Meisenheimer complex.[11] | Electron-deficient pyrimidine ring (activated by electron-withdrawing groups or additional nitrogen atoms), good leaving group (e.g., F, Cl, NO₂).[12][13] | Often metal-free, operationally simple, uses readily available starting materials. | Limited to activated pyrimidines, can have regioselectivity issues with multiple leaving groups, may require harsh conditions (high temperature). |

| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling involving oxidative addition, ligand exchange, and reductive elimination.[14] | Aryl halide or triflate on the pyrimidine, Pd catalyst, phosphine ligand, and a base.[15][16] | Extremely broad scope, high functional group tolerance, milder conditions, excellent for less reactive aryl chlorides.[17][18] | Requires expensive catalysts and ligands, sensitive to air and moisture, potential for metal contamination in the final product. |

Strategy 1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful, often metal-free method for functionalizing electron-poor heterocycles like pyrimidine. The electron-deficient nature of the pyrimidine ring, further enhanced by halogen substituents, makes it susceptible to attack by nucleophiles. The secondary amine of the azetidine serves as the nucleophile.

Causality and Mechanistic Insight

The reaction proceeds via a two-step mechanism. First, the azetidine nitrogen attacks the electron-deficient carbon of the pyrimidine bearing a leaving group (e.g., Cl, F). This forms a high-energy, non-aromatic intermediate known as a Meisenheimer complex.[11] The negative charge is delocalized across the pyrimidine ring, stabilized by the ring nitrogens. In the second, typically faster step, the leaving group is expelled, and aromaticity is restored to yield the final product. The high reactivity of fluoropyrimidines in SNAr is a notable feature, making this a highly compatible strategy.[19]

General Workflow for SNAr Functionalization

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bioengineer.org [bioengineer.org]

- 9. geneonline.com [geneonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

storage and handling safety for 2-(3,3-Difluoroazetidin-1-yl)-5-fluoropyrimidine

An Application Guide for the Safe Storage and Handling of 2-(3,3-Difluoroazetidin-1-yl)-5-fluoropyrimidine

Introduction and Compound Profile

This compound is a fluorinated heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its structure combines a fluorinated pyrimidine, a common motif in oncology and antiviral therapeutics, with a strained 3,3-difluoroazetidine ring. The inclusion of fluorine atoms can modulate metabolic stability, lipophilicity, and binding affinity, making this and similar molecules valuable building blocks for novel pharmaceuticals.[1]

Given its specific chemical properties and the fact that its toxicological profile is not yet fully characterized, a conservative and rigorous approach to its handling and storage is essential. This guide provides a detailed framework for researchers to manage this compound safely, grounded in the established principles for handling analogous fluorinated reagents.

Compound Identifiers:

-

Chemical Name: this compound

-

Analog CAS Number: 288315-03-7 (for 3,3-Difluoroazetidine hydrochloride)[2][3][4]

-

Analog Molecular Formula: C₃H₅F₂N·HCl (for 3,3-Difluoroazetidine hydrochloride)[2][4][5]

Hazard Identification and Risk Assessment

While specific toxicity data for this compound is not extensively published, the hazard profile can be reliably inferred from safety data sheets (SDS) for its structural precursors, such as 3,3-Difluoroazetidine hydrochloride. The primary hazards are associated with irritation and acute toxicity upon exposure.

Expected Hazard Classifications (based on analogs):

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[2][6]

-

Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation).[2][6]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation).[2][6]

Causality of Hazards: The reactivity of the azetidine ring and the presence of multiple fluorine atoms necessitate caution. Fine powders can be easily inhaled, leading to respiratory tract irritation.[2][6] Direct contact with skin or mucous membranes (eyes) can cause significant irritation.[2][6] A critical, though less common, risk is associated with thermal decomposition. Like many organofluorine compounds, heating to decomposition can release highly toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride (HF).[7]

Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the risks identified above, a multi-layered safety approach combining engineering controls and appropriate PPE is mandatory.

-

Primary Engineering Control: All handling of the solid compound and its solutions must be performed within a certified chemical fume hood. This is the most critical control for preventing inhalation of airborne particulates and potential vapors.[2][6] The workspace should be equipped with an eyewash station and a safety shower in close proximity.[2][7]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles conforming to European Standard EN 166 or OSHA 29 CFR 1910.133 are required at all times.[2][7]

-

Hand Protection: Wear chemically resistant protective gloves (e.g., nitrile). Gloves must be inspected before use and changed immediately if contamination occurs.[5][8]

-

Skin and Body Protection: A long-sleeved lab coat is required. Ensure that no skin is exposed.[7]

-

Respiratory Protection: Under normal conditions of use within a fume hood, no additional respiratory protection is needed.[7] For large-scale work or in the event of a ventilation failure, a NIOSH/MSHA approved respirator may be necessary.[2]

-

Storage Protocols

Proper storage is crucial for maintaining the chemical integrity of the compound and ensuring laboratory safety. The primary goals are to prevent degradation from moisture, light, and heat, and to ensure secure containment.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2–8°C (Refrigerated)[4] | Slows potential degradation pathways, ensuring long-term stability. |

| Atmosphere | Tightly sealed container in a dry environment.[5][6][8] | The compound may be sensitive to moisture. A dry, inert atmosphere (e.g., Argon or Nitrogen) is best practice for long-term storage. |

| Light | Protect from light. | While not explicitly stated, many complex organic molecules are light-sensitive. Storing in an opaque container or within a dark refrigerator is prudent. |

| Incompatibilities | Store away from strong oxidizing agents, strong acids, and strong bases.[7] | These materials can induce vigorous or hazardous reactions. |

| Security | Store in a locked or controlled-access location.[2][8] | Prevents unauthorized access to a potentially hazardous chemical. |

Handling Protocols

These protocols provide a self-validating system for routine laboratory tasks. Each step is designed to minimize exposure and prevent contamination.

Protocol 5.1: Weighing and Aliquoting the Solid Compound

-

Preparation: Don all required PPE and ensure the chemical fume hood is operating correctly. Place a calibrated analytical balance inside the fume hood.

-

Static Control: Use an anti-static weigh boat or conductive spatula. Fine powders can be prone to static dispersal, which increases the risk of inhalation and contamination.

-

Transfer: Carefully transfer the desired amount of the compound from the stock vial to the weigh boat using a clean spatula. Perform all transfers deep within the fume hood to contain any airborne powder.

-

Closure: Immediately and tightly cap the main stock vial after dispensing. This minimizes the compound's exposure to the atmosphere.

-

Cleanup: Gently wipe down the spatula and any surfaces inside the fume hood with a solvent-dampened cloth (e.g., ethanol or isopropanol) to collect any residual powder. Dispose of the cloth as chemical waste.

Protocol 5.2: Solution Preparation

-

Vessel Selection: Choose an appropriate glass vial or flask with a screw cap or septum.

-

Solvent Addition: Add the desired solvent to the vessel containing the weighed compound. This should be done slowly to avoid splashing.

-

Dissolution: Cap the vessel and mix using a vortex or magnetic stirrer until all solid has dissolved. Gentle warming may be used if solubility is low, but this must be done with extreme caution and with secondary containment to avoid overheating, which could lead to decomposition and the release of hazardous gases like HF.[7]

-

Labeling: Clearly label the solution with the compound name, concentration, solvent, date, and your initials.

Spill and Emergency Procedures

Rapid and correct response to a spill or exposure is critical.

Personal Exposure

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][5]

-

Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[2][5]

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][6]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[7]

Spill Response

The appropriate response depends on the scale and location of the spill.

-

Minor Spill (Inside Fume Hood):

-

Ensure PPE is intact.

-

Cover the spill with an absorbent material (e.g., vermiculite or sand).

-

Carefully sweep up the absorbed material into a designated chemical waste container.[7]

-

Wipe the area with a solvent-dampened cloth, and dispose of the cloth as chemical waste.

-

-

Major Spill (or any spill outside a fume hood):

-

Evacuate: Alert all personnel in the immediate area and evacuate the lab.

-

Isolate: Restrict access to the area.

-

Ventilate: If safe to do so, ensure laboratory ventilation is maximized.

-

Report: Contact your institution's Environmental Health and Safety (EHS) department immediately. Do not attempt to clean up a large spill without EHS guidance and specialized equipment.

-

Caption: Emergency response decision tree for a chemical spill.

Waste Disposal

All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.

-

Segregation: Do not mix waste from this compound with other waste streams unless compatibility is confirmed.

-

Containment: Use sealed, properly labeled hazardous waste containers.

-

Compliance: All disposal must be conducted in strict accordance with local, state, and federal environmental regulations. Consult your institution's EHS department for specific procedures.[2]

References

-

Fisher Scientific. (2023). Safety Data Sheet: 3-Fluoroazetidine hydrochloride. Link

-

Chemical Book. (n.d.). Material Safety Data Sheet. Link

-

Fisher Scientific. (2021). Safety Data Sheet: 3,3-Difluoroazetidine hydrochloride. Link

-

Combi-Blocks, Inc. (2023). AM-2092 - Safety Data Sheet. Link

-

Thermo Fisher Scientific. (2021). Safety Data Sheet: 3,3-Difluoroazetidine hydrochloride. Link

-

R&D Systems. (2021). Safety Data Sheet. Link

-

ChemScene. (n.d.). 3,3-Difluoroazetidine hydrochloride | CAS No. 288315-03-7. Link

-

Sigma-Aldrich. (n.d.). 3,3-Difluoroazetidine hydrochloride 97%. Link

-

Merck Millipore. (n.d.). Safety Data Sheet. Link

-

Medical Update Online. (2024). Fluorine “forever chemical” in medicines not leading to added drug reactions. Link

-

Ossila. (n.d.). 3,3-Difluoroazetidine hydrochloride | CAS Number 288315-03-7. Link

-

Webster, P. C. (2015). Fluorinated chemicals need stricter control. CMAJ, 187(10), E313–E314. Link

-

Green Science Policy Institute. (2017). PFAS or Highly Fluorinated Chemicals. YouTube. Link

-

Kwiatkowski, C. F., et al. (2020). Are fluoropolymers really of low concern for human and environmental health and separate from other PFAS? Environmental Science & Technology Letters, 7(11), 839–848. Link

-

ChemBK. (2024). 3,3-Difluoroazetidine hydrochloride. Link

-

Preferred Medical. (n.d.). Drug Stability Guide. Link

-

Sigma-Aldrich. (n.d.). Safety Information for 3,3-Difluoroazetidine hydrochloride. Link

Sources

- 1. ossila.com [ossila.com]

- 2. fishersci.com [fishersci.com]

- 3. chemscene.com [chemscene.com]

- 4. 3,3-二氟三甲叉亚胺 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. combi-blocks.com [combi-blocks.com]

- 7. fishersci.ie [fishersci.ie]

- 8. 4008081911.com [4008081911.com]

preparation of pharmaceutical intermediates using 2-(3,3-Difluoroazetidin-1-yl)-5-fluoropyrimidine

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic utilization of 2-(3,3-Difluoroazetidin-1-yl)-5-fluoropyrimidine (DFA-FP) as a high-value scaffold for generating advanced pharmaceutical intermediates, particularly in the development of kinase inhibitors (e.g., JAK, BTK) and CNS-active agents.

Executive Summary & Rationale

The This compound (DFA-FP) scaffold represents a "privileged structure" in modern drug discovery. It synergizes two powerful bioisosteric strategies:

-

The 5-Fluoropyrimidine Core: Mimics the metabolic stability of pyridine while lowering the pKa (~1.0 vs 5.2 for pyridine), reducing non-specific protein binding and improving solubility. The C-5 fluorine blocks the primary site of metabolic oxidation (P450 blockade).

-

The 3,3-Difluoroazetidine Moiety: Acts as a lipophilic, metabolically stable surrogate for morpholine or piperidine. The gem-difluoro group lowers the basicity of the azetidine nitrogen (preventing hERG liability) and conformationally restricts the ring (puckering effect), potentially enhancing selectivity for ATP-binding pockets.

This guide details the preparation of downstream intermediates using DFA-FP, focusing on Regioselective Directed Ortho Metalation (DoM) and C-H Activation strategies.

Physicochemical Profile & Safety

| Property | Value / Description | Impact on Protocol |

| Molecular Weight | ~189.16 g/mol | Low MW allows for fragment-based growing. |

| LogP (Predicted) | 1.2 – 1.5 | Moderate lipophilicity; suitable for organic extraction (EtOAc/DCM). |

| pKa (Conjugate Acid) | < 1.0 (Pyrimidine N) | Non-basic core; compatible with Lewis Acid catalysis. |

| Reactivity Hazards | Fluorinated heterocycle | Warning: Pyrimidine rings can undergo nucleophilic ring opening at elevated temperatures in strong base. Maintain T < -40°C during lithiation. |

Workflow Visualization

The following diagram outlines the divergent synthesis pathways starting from the DFA-FP core.

Figure 1: Divergent synthesis map demonstrating the transformation of the DFA-FP scaffold into boronic ester, aldehyde, and alkylated pharmaceutical intermediates.

Experimental Protocols

Protocol A: Synthesis of the DFA-FP Scaffold

Prerequisite: If the core scaffold is not commercially sourced, it must be synthesized with high regiocontrol.

Reaction:

Step-by-Step:

-

Charge: To a reactor, add 2-chloro-5-fluoropyrimidine (1.0 equiv) and 3,3-difluoroazetidine hydrochloride (1.1 equiv).

-

Solvent: Add Acetonitrile (MeCN) (10 V). Note: MeCN provides optimal solubility and reaction rates compared to THF.

-

Base: Cool to 0°C. Add Diisopropylethylamine (DIPEA) (2.5 equiv) dropwise. Exotherm control is critical.

-

Reaction: Warm to 25°C and stir for 4–6 hours. Monitor by HPLC (Target: < 1% starting material).

-

Workup: Concentrate MeCN. Redissolve in EtOAc, wash with 0.5M citric acid (to remove excess amine), then brine.

-

Purification: Crystallization from Heptane/EtOAc is usually sufficient.

-

Yield Target: >85%.

Protocol B: Regioselective C-4 Functionalization (Directed Ortho Metalation)

This is the primary method to convert DFA-FP into a coupling partner.

Mechanism: The C-5 Fluorine and the N-1 of the pyrimidine ring create a "directing pocket" that acidifies the C-4 proton. Reagent: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) is required. n-BuLi is too nucleophilic and will attack the pyrimidine ring (nucleophilic addition) rather than deprotonate.

Step-by-Step:

-

Preparation of LiTMP: In a dry flask under

, add 2,2,6,6-tetramethylpiperidine (1.2 equiv) and THF (anhydrous). Cool to -78°C. Add n-BuLi (1.15 equiv) dropwise. Stir 30 min at 0°C, then re-cool to -78°C. -

Substrate Addition: Dissolve DFA-FP (1.0 equiv) in THF (5 V). Add dropwise to the LiTMP solution at -78°C.

-

Critical Parameter: Maintain internal temperature < -65°C.

-

Hold Time: Stir for 45 minutes to ensure complete lithiation. The species formed is the 4-lithio-5-fluoro-2-(azetidinyl)pyrimidine .

-

-